molecular formula C20H14N4O3 B14606687 2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine

2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine

Cat. No.: B14606687
M. Wt: 358.3 g/mol
InChI Key: CPNAHDGCGIKDCJ-ZRDIBKRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine typically involves the condensation of 2-aminobenzonitrile with 2-(5-nitrofuran-2-yl)acetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazoline derivative .

Industrial Production Methods

the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Studied for its potential use as an antimicrobial agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine involves the interaction of its nitrofuran moiety with bacterial enzymes, leading to the generation of reactive intermediates that can damage bacterial DNA and proteins. This compound may also inhibit key enzymes involved in cell division and metabolism, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine is unique due to its combination of a quinazoline core and a nitrofuran moiety, which imparts both antimicrobial and potential anticancer properties. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C20H14N4O3

Molecular Weight

358.3 g/mol

IUPAC Name

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-N-phenylquinazolin-4-amine

InChI

InChI=1S/C20H14N4O3/c25-24(26)19-13-11-15(27-19)10-12-18-22-17-9-5-4-8-16(17)20(23-18)21-14-6-2-1-3-7-14/h1-13H,(H,21,22,23)/b12-10+

InChI Key

CPNAHDGCGIKDCJ-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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